[2-(Tert-butoxy)ethyl](ethyl)amine
Description
Aliphatic amino ethers are compounds containing both an ether (C-O-C) and an amine (-NR₂) functional group connected by an aliphatic chain. This dual functionality allows for a diverse range of chemical transformations. The ether group, while generally stable, can influence the molecule's solubility, polarity, and coordination properties. The amine group provides a site for nucleophilic attack, salt formation, and further functionalization, making these compounds versatile synthons in multi-step synthetic sequences.
A significant subclass of amino ethers is the N-alkoxyamines, which are key players in modern polymer chemistry. These molecules are central to nitroxide-mediated radical polymerization (NMRP), a form of controlled or "living" radical polymerization. cmu.eduacs.org The defining feature of an alkoxyamine used in NMRP is the thermally labile C-O bond, which can undergo reversible homolytic cleavage to generate a persistent nitroxide radical and a reactive carbon-centered radical. This dynamic equilibrium allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. cmu.eduacs.org
The development of unimolecular alkoxyamine initiators was a significant advancement over earlier bimolecular systems, providing better control over the polymerization process. Extensive research has focused on synthesizing a wide variety of alkoxyamine structures to fine-tune their initiation and control capabilities for different vinyl monomers, including styrenes, acrylates, and acrylamides. cmu.educmu.edu The rational design of these initiators, by modifying both the nitroxide and the alkyl fragment, has dramatically expanded the scope and utility of NMRP in creating advanced materials. acs.org
While broad applications for the general class of alkoxyamines are well-established, specific, documented applications for 2-(Tert-butoxy)ethylamine in peer-reviewed literature are not widespread. However, its molecular structure provides clear indications of its potential significance as a versatile building block and reagent in organic synthesis.
The compound features a secondary amine, which is a reactive handle for numerous chemical transformations. It can be readily N-alkylated, acylated, or used in condensation reactions to construct more complex molecules. The ethyl group on the nitrogen provides a moderate level of steric hindrance, influencing its reactivity profile.
Crucially, the 2-(tert-butoxy)ethyl moiety combines two important features. The ether linkage introduces polarity and potential for metal coordination, while the bulky tert-butyl group can serve as a sterically demanding substituent or a protecting group that can be cleaved under acidic conditions. This combination makes it a potentially valuable synthon for introducing a functionalized ethylamine (B1201723) unit in the synthesis of pharmaceuticals or specialty chemicals. For instance, related N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines are recognized as useful intermediates, with the latter serving as acid scavengers and epoxy resin curing agents. google.com Furthermore, the structural motif is present in ligands used for catalysis and in building blocks for creating multifunctional compounds. vulcanchem.comresearchgate.net
Physicochemical Properties of 2-(Tert-butoxy)ethylamine
| Property | Value |
| CAS Number | 1248963-53-2 |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol |
| Canonical SMILES | CCNCCOC(C)(C)C |
| InChI Key | LDDLBUYJACIXSF-UHFFFAOYSA-N |
The development of amino ether building blocks is intertwined with the broader history of synthetic organic chemistry. Early work focused on the synthesis of simple amino alcohols, which are structural relatives of amino ethers, for pharmacological studies. rsc.org The strategic importance of bifunctional molecules became more codified with the introduction of the "synthon" concept by E.J. Corey in the 1960s. acs.org This retrosynthetic analysis approach provided a logical framework for disconnecting complex target molecules into simpler, idealized fragments (synthons) and their real-world chemical equivalents, many of which were bifunctional building blocks.
The discovery of crown ethers by Charles Pedersen in the 1960s highlighted the unique coordination properties of polyether macrocycles and spurred great interest in the synthesis of functionalized ethers, including those bearing amino groups. d-nb.info These aza-crown ethers demonstrated the value of combining ether and amine functionalities within a single molecule for applications in host-guest chemistry and as phase-transfer catalysts. d-nb.info
In a parallel development, the field of polymer chemistry drove the synthesis of specific types of amino ethers. The quest for controlled polymerization processes led to the exploration of nitroxides as radical traps in the 1980s and the subsequent development of alkoxyamines as single-molecule initiators for living radical polymerizations in the 1990s. This created a demand for the synthesis of a diverse range of functionalized alkoxyamines, firmly establishing them as critical building blocks in materials science. cmu.edutandfonline.com
Properties
IUPAC Name |
N-ethyl-2-[(2-methylpropan-2-yl)oxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-9-6-7-10-8(2,3)4/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNDMUCCTVWWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Tert Butoxy Ethylamine and Analogs
Strategies for Carbon-Nitrogen Bond Formation
The creation of the ethyl-[2-(tert-butoxy)ethyl]amine structure hinges on the effective formation of a carbon-nitrogen (C-N) bond. Several classical and contemporary organic chemistry reactions can be employed for this purpose, each with its own set of advantages and substrate considerations.
Reductive Amination Routes to 2-(Tert-butoxy)ethylamine
Reductive amination is a highly versatile and widely used method for synthesizing amines. libretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.orgresearchgate.net For the synthesis of 2-(Tert-butoxy)ethylamine, this can be envisioned through two primary pathways:
Pathway A: Reaction of tert-butoxyacetaldehyde with ethylamine (B1201723).
Pathway B: Reaction of 2-(tert-butoxy)ethylamine with acetaldehyde.
The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). researchgate.net This intermediate is then reduced to the final secondary amine. A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com
The versatility of reductive amination allows for the synthesis of a wide array of secondary and tertiary amines by choosing the appropriate carbonyl and amine precursors. organic-chemistry.org The reaction is often preferred over direct alkylation due to better control over the degree of alkylation, thus minimizing the formation of over-alkylated tertiary amine byproducts. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, relatively strong, can reduce aldehydes and ketones. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Mild, selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comlibretexts.org |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild alternative to NaBH₃CN, avoids cyanide use. masterorganicchemistry.com |
| α-Picoline-borane | C₆H₁₀BN | Effective reducing agent that can be used in various solvents, including water. organic-chemistry.org |
| Phenylsilane | PhSiH₃ | Used with catalysts like dibutyltin (B87310) dichloride for reductive aminations. organic-chemistry.org |
Alkylation Strategies for Secondary Amine Formation
Direct alkylation of a primary amine with an alkyl halide is a fundamental method for C-N bond formation. To synthesize 2-(Tert-butoxy)ethylamine, one could react ethylamine with a 2-(tert-butoxy)ethyl halide (e.g., 1-bromo-2-tert-butoxyethane) or react 2-(tert-butoxy)ethylamine with an ethyl halide (e.g., ethyl iodide).
This reaction is a nucleophilic substitution (Sₙ2) where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. libretexts.org However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.comacs.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.orglibretexts.org
To favor the desired mono-alkylation and suppress the formation of byproducts, reaction conditions can be optimized. acs.org Using a large excess of the starting amine can statistically favor the reaction of the alkyl halide with the primary amine over the secondary amine product. libretexts.org Despite these strategies, achieving high selectivity can be challenging, often resulting in a mixture of products that require purification. masterorganicchemistry.comacs.org
Transition-Metal Catalyzed C-N Coupling Approaches
Modern synthetic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds, such as the Buchwald-Hartwig amination. researchgate.net These methods have become indispensable for synthesizing a wide range of amines, including secondary amines, with high efficiency and selectivity. marquette.edu Catalytic systems based on palladium, copper, and ruthenium have been developed for this purpose. researchgate.netmarquette.eduresearchgate.net
These reactions typically involve the coupling of an amine with an aryl or alkyl halide (or pseudohalide) in the presence of a transition-metal catalyst and a suitable ligand. While initially developed for aryl amines, advancements have extended their applicability to aliphatic amines. acs.org For instance, a palladium-catalyzed approach could potentially couple 2-(tert-butoxy)ethylamine with an ethyl halide or ethylamine with a 2-(tert-butoxy)ethyl halide.
The key advantage of these catalytic methods is their high functional group tolerance and selectivity, often avoiding the over-alkylation issues seen in traditional alkylation. marquette.edu The choice of metal, ligand, and base is crucial for the success of the reaction and is tailored to the specific substrates being coupled. Ruthenium catalysts, for example, have been shown to be effective in the deaminative coupling of two different primary amines to form unsymmetrical secondary amines. marquette.edu
Introduction of the tert-Butoxy (B1229062) Moiety
The bulky tert-butoxy group is a key structural feature of the target molecule. Its introduction can be achieved either by forming the ether linkage on a pre-existing amino-alcohol or by using a starting material that already contains the tert-butyl ether.
Etherification of Hydroxyethylamine Precursors
A common strategy for forming ethers is the Williamson ether synthesis. In the context of synthesizing 2-(Tert-butoxy)ethylamine, this would involve the deprotonation of N-ethylethanolamine with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a tert-butyl electrophile, such as tert-butyl bromide.
However, due to the steric hindrance of the tert-butyl group and the propensity for tert-butyl halides to undergo elimination (E2) reactions in the presence of a strong base, this direct approach can be low-yielding. An alternative and often more effective method for creating tert-butyl ethers is the reaction of an alcohol with isobutylene (B52900) in the presence of a strong acid catalyst. In this case, N-ethylethanolamine would be reacted with isobutylene and an acid like sulfuric acid or an acidic resin. The acid protonates the isobutylene to form a stable tert-butyl carbocation, which is then readily attacked by the hydroxyl group of the N-ethylethanolamine.
Reductive etherification represents another powerful method. This involves the reaction of a ketone or aldehyde with an alcohol in the presence of a reducing agent. organic-chemistry.org While not directly applicable for introducing the tert-butyl group itself, it is a key strategy for forming other ether linkages in related analog synthesis. organic-chemistry.org
Protecting Group Chemistry in the Synthesis of 2-(Tert-butoxy)ethylamine
Protecting group chemistry is a fundamental concept in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.orgpressbooks.pub In the synthesis of 2-(Tert-butoxy)ethylamine, protecting groups can be crucial, particularly when manipulating bifunctional starting materials.
For example, if starting with ethanolamine, the amine group is typically more nucleophilic than the hydroxyl group. To achieve selective alkylation or etherification at the oxygen atom, the amine must first be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com The amine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-carbamate, which renders the nitrogen non-nucleophilic. organic-chemistry.orgmasterorganicchemistry.com
With the amine protected, the hydroxyl group of the resulting N-Boc-ethanolamine can then be converted to the tert-butoxy ether. Following the etherification step, the Boc protecting group can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA), to reveal the free primary amine of 2-(tert-butoxy)ethylamine. masterorganicchemistry.com This primary amine can then be selectively ethylated using methods like reductive amination to yield the final product. The use of an orthogonal protecting group strategy allows for the selective deprotection of one group while another remains intact, providing precise control over the synthetic sequence. organic-chemistry.org
Table 2: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, HCl). masterorganicchemistry.com |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine). organic-chemistry.orgmasterorganicchemistry.com |
Optimization of Reaction Conditions
Isolation and Purification Strategies for Enhanced Yields
Given that the product is an amine, a common and effective initial purification step is an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). This protonates the amine product, causing it to move into the aqueous layer, while unreacted neutral or acidic starting materials and byproducts remain in the organic layer. The aqueous layer can then be separated, made basic (e.g., with NaOH) to deprotonate the amine, and the free amine product can be extracted back into an organic solvent. This method is highly effective for removing non-basic impurities.
For further purification, distillation can be used if the boiling point of the product is suitable and sufficiently different from any remaining impurities. For high-purity requirements, flash column chromatography is often the method of choice. rsc.org The selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent) is optimized to achieve good separation. In some modern synthetic approaches, there is a strong emphasis on developing chromatography-free, scalable routes, which rely on crystallization or highly selective extractions for purification to improve efficiency and reduce waste. acs.org For water-soluble amino alcohols, more complex procedures involving the formation and subsequent hydrolysis of imine derivatives have also been developed to facilitate isolation. google.com
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butoxy Ethylamine
Reactivity of the Secondary Amine Functionality
The presence of a secondary amine group dictates a significant portion of the molecule's reactivity, primarily characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts both nucleophilic and basic properties to the compound.
Nucleophilic Characteristics in Organic Transformations
The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons to an electron-deficient center, or electrophile, initiating a chemical reaction. fiveable.me All amines possess an active lone pair on the highly electronegative nitrogen atom, which is attracted to positive or slightly positive regions of other molecules. chemguide.co.uk The nucleophilicity of 2-(Tert-butoxy)ethylamine is influenced by several competing factors.
Generally, secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. This trend is attributed to the electron-donating inductive effect of the alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen atom and makes the lone pair more available for donation. fiveable.mequora.com However, steric hindrance also plays a crucial role. fiveable.meosti.gov The presence of bulky substituents around the nitrogen atom can impede its approach to an electrophilic center, thereby reducing its nucleophilic reactivity. researchgate.net
In the case of 2-(Tert-butoxy)ethylamine, the nitrogen is bonded to an ethyl group and a 2-(tert-butoxy)ethyl group. While the ethyl group is relatively small, the 2-(tert-butoxy)ethyl group, with its bulky tert-butyl component, presents a moderate degree of steric hindrance. This bulkiness can decrease the amine's nucleophilicity compared to less hindered secondary amines like diethylamine (B46881). masterorganicchemistry.com Studies on sterically hindered amines, such as those with tert-butyl groups, have shown a significant reduction in nucleophilicity. masterorganicchemistry.com Therefore, the nucleophilic reactivity of 2-(Tert-butoxy)ethylamine represents a balance between the electronic enhancement from its alkyl substituents and the steric hindrance imposed by the tert-butoxyethyl group.
The table below compares the structural features influencing the nucleophilicity of 2-(Tert-butoxy)ethylamine with related amines.
| Amine | Class | Alkyl Groups | Key Influencing Factors on Nucleophilicity |
| Ethylamine (B1201723) | Primary | One ethyl group | Less steric hindrance than secondary amines, but lower inductive effect. |
| Diethylamine | Secondary | Two ethyl groups | Increased inductive effect compared to ethylamine; moderate steric hindrance. |
| 2-(Tert-butoxy)ethylamine | Secondary | One ethyl, one 2-(tert-butoxy)ethyl | Good inductive effect from two alkyl chains; increased steric hindrance from the tert-butyl group. |
| Triethylamine | Tertiary | Three ethyl groups | Highest inductive effect; significant steric hindrance, making it a better base than a nucleophile in many cases. fiveable.me |
Basicity and Protonation Equilibria
Basicity in amines refers to their ability to accept a proton (H⁺). Similar to nucleophilicity, the basicity of 2-(Tert-butoxy)ethylamine is governed by electronic and steric effects, as well as solvation effects in aqueous media. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its ability to accept a proton, making alkylamines more basic than ammonia. libretexts.org
In the gas phase, the basicity of amines follows the order: tertiary > secondary > primary. quora.com This is a direct consequence of the increasing number of electron-donating alkyl groups stabilizing the resulting ammonium (B1175870) cation. However, in aqueous solution, this trend is altered by solvation effects. The protonated ammonium ion is stabilized by hydrogen bonding with water molecules. A protonated primary amine (RNH₃⁺) has three acidic protons available for hydrogen bonding, a secondary amine (R₂NH₂⁺) has two, and a tertiary amine (R₃NH⁺) has only one. This solvation effect favors the stability of the conjugate acids of primary and secondary amines over tertiary amines.
For 2-(Tert-butoxy)ethylamine, a secondary amine, its basicity is expected to be significant. The two alkyl groups (ethyl and 2-tert-butoxyethyl) increase electron density on the nitrogen. The ether oxygen in the 2-(tert-butoxy)ethyl group might have a slight electron-withdrawing inductive effect, but this is generally weak and offset by the alkyl chain. Its basicity in aqueous solution is likely to be comparable to or slightly less than that of diethylamine, depending on the balance between inductive effects and the steric hindrance affecting solvation of its protonated form.
The protonation equilibrium for 2-(Tert-butoxy)ethylamine in the presence of an acid (HA) can be represented as follows:
(CH₃)₃COCH₂CH₂N(H)CH₂CH₃ + HA ⇌ [(CH₃)₃COCH₂CH₂N(H)₂(CH₂CH₃)]⁺ + A⁻
| Compound | Conjugate Acid pKa | Basicity |
| Ammonia (NH₃) | 9.24 | Weakest |
| Ethylamine (CH₃CH₂NH₂) | 10.75 | Stronger |
| Diethylamine ((CH₃CH₂)₂NH) | 10.93 | Strongest |
| Triethylamine ((CH₃CH₂)₃N) | 10.75 | Weaker than diethylamine (in water) |
| 2-(Tert-butoxy)ethylamine | Estimated ~10.8 | Strong, likely similar to diethylamine |
Reactions with Electrophiles (Excluding Pharmacological Contexts)
The nucleophilic nitrogen of 2-(Tert-butoxy)ethylamine can react with a wide range of electrophiles in non-pharmacological organic synthesis. These reactions typically involve the formation of a new bond between the nitrogen and the electrophilic atom.
Alkylation: With alkyl halides (R-X), the amine undergoes nucleophilic substitution to form a tertiary ammonium salt. If an excess of the starting amine is used, it can deprotonate the salt to yield a neutral tertiary amine. chemguide.co.uklibretexts.org
(CH₃)₃COCH₂CH₂N(H)CH₂CH₃ + R-X → [(CH₃)₃COCH₂CH₂N(H)(R)CH₂CH₃]⁺X⁻
Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base (or using two equivalents of the amine) yields an N,N-disubstituted amide. libretexts.org The reaction is typically rapid and exothermic.
(CH₃)₃COCH₂CH₂N(H)CH₂CH₃ + RCOCl → (CH₃)₃COCH₂CH₂N(COR)CH₂CH₃ + HCl
Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates. libretexts.org This acid-catalyzed reaction involves the initial formation of a carbinolamine intermediate, followed by the elimination of water.
(CH₃)₃COCH₂CH₂N(H)CH₂CH₃ + R'C(=O)CH₂R'' ⇌ (CH₃)₃COCH₂CH₂N(CH₂CH₃)C(R')=CHR'' + H₂O
Transformations Involving the tert-Butoxy (B1229062) Ether
The tert-butoxy group is a common protecting group for alcohols in organic synthesis due to its stability under basic and many nucleophilic conditions. However, it is susceptible to cleavage under specific acidic or thermal conditions.
Acid-Mediated Cleavage Mechanisms of tert-Butyl Ethers
Ethers are generally unreactive, but they can be cleaved by strong acids like HBr and HI. libretexts.org Ethers containing a tertiary alkyl group, such as the tert-butoxy group in 2-(Tert-butoxy)ethylamine, are particularly susceptible to acid-catalyzed cleavage. libretexts.orgfiveable.me This reaction proceeds through a mechanism that can be classified as either Sₙ1 or E1 because it involves the formation of a stable tertiary carbocation. libretexts.orgwikipedia.org
The mechanism involves two key steps:
Protonation of the Ether Oxygen: A strong acid protonates the ether oxygen atom, converting the ether into a good leaving group (an alcohol). fiveable.mevaia.com
Formation of a Carbocation and Elimination: The C-O bond cleaves to form an alcohol (2-(ethylamino)ethanol in this case) and a stable tert-butyl carbocation. wikipedia.orgvaia.com This carbocation then rapidly loses a proton from an adjacent carbon atom in an E1 elimination to form isobutene gas. libretexts.org
This reaction is often performed using strong acids such as trifluoroacetic acid (TFA), often at moderate temperatures. libretexts.org
(CH₃)₃COCH₂CH₂N(H)CH₂CH₃ + H⁺ → HOCH₂CH₂N(H)CH₂CH₃ + (CH₃)₂C=CH₂ + H⁺
| Step | Description | Intermediate/Product |
| 1 | Protonation of the ether oxygen by a strong acid (e.g., H-A). | Protonated ether: [(CH₃)₃CO(H)CH₂CH₂N(H)CH₂CH₃]⁺ |
| 2 | Cleavage of the tertiary C-O bond (Sₙ1/E1 pathway). | 2-(Ethylamino)ethanol (B46374) and a tert-butyl carbocation: [(CH₃)₃C]⁺ |
| 3 | Deprotonation of the carbocation (E1 elimination). | Isobutene: (CH₃)₂C=CH₂ |
Thermolytic Decomposition Pathways
The thermal decomposition of tert-butyl ethers typically occurs at high temperatures (in the range of 400-500°C) and proceeds via a unimolecular elimination mechanism. researchgate.netresearchgate.net The reaction products are an alcohol and isobutene, analogous to the products of acid-catalyzed cleavage. researchgate.net
The proposed mechanism involves a cyclic, four-membered transition state, which is a type of pericyclic reaction. This pathway does not involve ions but proceeds through a concerted bond-breaking and bond-forming process.
For 2-(Tert-butoxy)ethylamine, the thermolytic decomposition would yield 2-(ethylamino)ethanol and isobutene:
(CH₃)₃COCH₂CH₂N(H)CH₂CH₃ (heat) → HOCH₂CH₂N(H)CH₂CH₃ + (CH₃)₂C=CH₂
Studies on similar compounds like t-butyl methyl ether and t-butyl ethyl ether confirm that the primary products are isobutene and the corresponding alcohol, with the reaction following first-order kinetics consistent with a unimolecular mechanism. researchgate.netresearchgate.net
Selective De-protection in Polyfunctional Systems
The selective removal of the tert-butoxy group from 2-(tert-butoxy)ethylamine in the presence of other sensitive functionalities is a critical consideration in multi-step organic synthesis. The tert-butoxy group, commonly employed as a protecting group for alcohols, is known for its stability under a range of conditions but can be cleaved under specific acidic or Lewis acidic catalysis. The selective de-protection of the ether linkage in 2-(tert-butoxy)ethylamine is analogous to the deprotection of tert-butyl ethers (OtBu).
The mechanism of acid-catalyzed de-protection involves the protonation of the ether oxygen, followed by the departure of a stable tert-butyl cation, which subsequently forms isobutylene (B52900). acsgcipr.orgmasterorganicchemistry.com This process can be achieved with a variety of acidic reagents, with the choice of acid and reaction conditions determining the selectivity. In polyfunctional molecules, achieving selective de-protection requires careful tuning of the reaction parameters to avoid the cleavage of other acid-labile groups, such as tert-butoxycarbonyl (Boc) protecting groups on amines or tert-butyl esters. organic-chemistry.org
Lewis acids are also effective for the de-protection of tert-butyl ethers. acsgcipr.org The mechanism involves coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates cleavage to form the alcohol and the tert-butyl cation. The strength of the Lewis acid can be modulated to achieve selectivity. For instance, milder Lewis acids may selectively cleave a tert-butoxyethyl group while leaving more robust protecting groups intact. acsgcipr.orgresearchgate.net
Research has demonstrated that the choice of solvent and temperature can significantly influence the selectivity of de-protection reactions. For example, thermal de-protection in the absence of a strong acid catalyst has been shown to be effective for some N-Boc protected amines, with selectivity achieved through temperature control. nih.gov While this method is more commonly applied to carbamates, the principles can be extended to ether de-protection under specific conditions.
The following table summarizes various reagent systems and conditions that have been reported for the selective de-protection of tert-butyl ethers and related protecting groups, which can be applied to 2-(tert-butoxy)ethylamine in polyfunctional systems.
| Reagent System | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Room Temperature | Commonly used for Boc deprotection; can also cleave tert-butyl ethers. Selectivity can be challenging with other acid-labile groups. | semanticscholar.org |
| HCl in Ethyl Acetate or Dioxane | 0 °C to Room Temperature | Effective for both Boc and tert-butyl ether cleavage. Careful control of stoichiometry and temperature is needed for selectivity. | researchgate.net |
| Aqueous Phosphoric Acid in THF | Room Temperature | Reported as a mild and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. | organic-chemistry.org |
| ZnBr₂ in Dichloromethane | Room Temperature | A mild Lewis acid that can selectively remove the tert-butoxycarbonyl group from secondary amines and can be applied to ether cleavage. | acsgcipr.org |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts | Demonstrated for the selective deprotection of N,N'-diprotected amines and can be applicable for ether deprotection. | researchgate.net |
| Thermal (Solvent-dependent) | High Temperature (e.g., 120-200 °C) | Can achieve selective deprotection of N-Boc groups based on their substitution pattern (aryl vs. alkyl), a principle that could be explored for ether cleavage. | nih.gov |
Intramolecular Interactions and Conformational Dynamics
The key rotational bonds in 2-(tert-butoxy)ethylamine are the C-C and C-O bonds of the tert-butoxyethyl chain and the C-N bonds. The conformational landscape is primarily influenced by torsional strain and steric interactions between the bulky tert-butyl group, the ethyl group, and the lone pair on the nitrogen atom. libretexts.org
One potential intramolecular interaction is a weak hydrogen bond between the nitrogen atom's lone pair and one of the hydrogen atoms on the α- or β-carbons of the ethyl or tert-butoxyethyl groups (C-H···N). More significantly, an intramolecular interaction between the ether oxygen and the hydrogen atoms on the ethyl group attached to the nitrogen (C-H···O) could influence the conformational preference. Such interactions, while weak, have been shown to stabilize specific conformers in related systems like ether alcohols. mdpi.com
Computational studies on similar molecules, such as N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides, have shown that intramolecular hydrogen contacts can significantly stabilize certain conformers. nih.govnih.gov By analogy, in 2-(tert-butoxy)ethylamine, a "gauche" conformation around the C-C bond of the ethoxy fragment might be favored to allow for a closer approach of the nitrogen and oxygen atoms, potentially leading to a stabilizing interaction. This is in contrast to a purely sterically driven preference for an "anti" conformation.
The conformational preferences of the N-ethyl group relative to the N-CH₂ bond of the tert-butoxyethyl group will also be influenced by allylic-type strain, similar to what is observed in N-alkyl-N-aryl amides. nsf.gov This can lead to a preferred rotational isomer that minimizes steric clash between the substituents on the nitrogen atom.
The table below outlines the potential intramolecular interactions and their likely impact on the conformational dynamics of 2-(tert-butoxy)ethylamine.
| Type of Interaction | Interacting Groups | Potential Effect on Conformation | Reference |
|---|---|---|---|
| Torsional Strain | Rotation around C-C, C-N, and C-O bonds | Favors staggered conformations (e.g., anti, gauche) over eclipsed conformations. | libretexts.org |
| Steric Hindrance | tert-butyl group vs. ethyl group and the rest of the molecule | Disfavors conformations where bulky groups are in close proximity (syn-periplanar). | libretexts.org |
| Intramolecular Hydrogen Bonding (C-H···O) | C-H of the ethyl group and the ether oxygen | May stabilize a folded or "gauche" conformation of the tert-butoxyethyl chain. | mdpi.com |
| Dipole-Dipole Interactions | C-O-C ether linkage and C-N bond | Influences the overall molecular dipole moment and can favor conformations that minimize or align dipole moments. | nih.gov |
Applications of 2 Tert Butoxy Ethylamine in Advanced Synthetic Chemistry
As a Chiral Auxiliary Precursor
While direct applications of 2-(Tert-butoxy)ethylamine as a chiral auxiliary are not extensively documented, its ethylamine (B1201723) scaffold is a key component in the structure of many well-established chiral auxiliaries. wikipedia.org Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereoselectivity of a reaction. wikipedia.org The ethylamine motif is central to the design of various chiral auxiliaries, where the nitrogen atom can be readily functionalized to create a chiral environment. ucl.ac.uk For instance, the core structure is present in auxiliaries used in asymmetric synthesis, guiding the formation of specific stereoisomers. wikipedia.orgresearchgate.net The tert-butoxy (B1229062) group in 2-(Tert-butoxy)ethylamine can be envisioned as a protecting group that, upon removal, would reveal a hydroxyl group that could be further elaborated into a chiral directing group. The ethylamine portion provides the necessary backbone for creating bidentate ligands often required for effective stereocontrol.
Role in Ligand Design for Metal-Catalyzed Reactions
The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. researchgate.net The presence of both a nitrogen and an oxygen atom in 2-(Tert-butoxy)ethylamine allows it to act as a bidentate ligand, capable of coordinating with transition metals.
The ethylamine and tert-butoxyether moieties of 2-(Tert-butoxy)ethylamine can form a stable five-membered chelate ring with a metal center. richmond.edu This chelation enhances the stability of the resulting metal complex. ajrconline.org The nature of the donor atoms—a "hard" oxygen and a "borderline" nitrogen—allows for coordination with a variety of transition metals, influencing the electronic properties of the metal center. richmond.eduajrconline.org The steric bulk of the tert-butyl group can also play a significant role in creating a specific coordination environment around the metal, which can be crucial for catalytic activity. mdpi.com
Table 1: Potential Chelation Interactions
| Metal Ion | Potential Coordination | Significance |
|---|---|---|
| Palladium(II) | The nitrogen and ether oxygen can coordinate to the metal center, influencing the geometry of the complex. | This can be beneficial in cross-coupling reactions where ligand geometry dictates product formation. nih.gov |
| Copper(II) | Forms stable chelates, with the amine and ether groups binding to the copper ion. richmond.edu | Useful in oxidation reactions and atom transfer radical polymerization (ATRP). nih.govresearchgate.net |
This table is illustrative and based on the general principles of coordination chemistry.
The ligand environment around a metal catalyst is a key determinant of its selectivity and activity. researchgate.net The steric and electronic properties of 2-(Tert-butoxy)ethylamine as a ligand can significantly impact the outcome of a catalytic reaction. acs.org The bulky tert-butyl group can create a chiral pocket around the metal center, potentially inducing enantioselectivity in asymmetric catalysis. researchgate.net Furthermore, the electronic-donating nature of the ethylamine and ether groups can modulate the electron density at the metal center, thereby affecting its catalytic activity. researchgate.net For example, in palladium-catalyzed cross-coupling reactions, the ligand's electronic properties can influence the rates of oxidative addition and reductive elimination. uni-regensburg.de
Building Block in Complex Molecule Synthesis
The bifunctional nature of 2-(Tert-butoxy)ethylamine makes it a valuable building block for the synthesis of more complex molecules. cymitquimica.com The amine can be readily derivatized, while the tert-butoxy group can serve as a protected hydroxyl group, allowing for sequential and controlled synthetic transformations. mdpi.com
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. gla.ac.uk The ethylamine portion of 2-(Tert-butoxy)ethylamine can be incorporated into various heterocyclic scaffolds. google.comnih.gov For instance, it can be used in the synthesis of substituted pyrrolidines, piperidines, and other nitrogen-containing ring systems. rsc.orgrsc.org The tert-butoxy group can be carried through the synthesis and deprotected at a later stage to introduce a hydroxyl functionality for further modification. nih.gov
Table 2: Examples of Heterocyclic Systems from Amine Building Blocks
| Heterocycle | Synthetic Strategy | Potential Application |
|---|---|---|
| Substituted Pyrroles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound. nih.gov | Pharmaceutical intermediates. nih.gov |
| Piperazines | Reaction with a bis-electrophile. | Biologically active compounds. |
This table provides general synthetic strategies where an amine building block is utilized.
The amine functionality in 2-(Tert-butoxy)ethylamine makes it a suitable monomer or precursor for the synthesis of functional polymers. rsc.orggoogle.com In particular, polymers containing tertiary amine groups can exhibit pH-responsive behavior. ethz.ch At low pH, the amine groups become protonated, leading to a change in the polymer's solubility and conformation. ethz.chnih.gov This property is highly sought after for applications in drug delivery, sensors, and smart materials. ustc.edu.cnconicet.gov.ar The tert-butoxy group can be hydrolyzed to a hydroxyl group, which can then be used for further polymerization or cross-linking, adding another layer of functionality to the resulting polymer. researchgate.netosti.gov For instance, a polymer derived from a monomer similar to 2-(Tert-butoxy)ethylamine could be designed to release a therapeutic agent in the acidic environment of a tumor.
Scaffold for Supramolecular Assembly
The molecular architecture of 2-(Tert-butoxy)ethylamine provides key features for its use as a scaffold in supramolecular assembly. The tertiary amine group can act as a hydrogen bond acceptor, while the presence of a bulky tert-butyl group offers significant steric influence that can direct the formation of specific, ordered, three-dimensional structures. acs.orgru.nl Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—to build large, well-defined assemblies from smaller molecular components. acs.orgrsc.org
The tert-butyl group is a common feature in host-guest chemistry, particularly in macrocycles like calixarenes and pillar[n]arenes, where its size helps to create specific binding cavities and control the conformation of the final assembly. rsc.orgbeilstein-journals.orgacs.org In the context of 2-(Tert-butoxy)ethylamine, the tert-butoxy moiety can prevent close packing, creating voids and channels within a crystal lattice or directing the geometry of metal-ligand coordination polymers. researchgate.net For instance, related pyrazolylamine ligands containing di-tert-butyl groups are used to create specific nickel(II) complexes for polymerization catalysis, where the steric bulk influences the catalytic activity. researchgate.net
| Supramolecular Interaction | Structural Role of 2-(Tert-butoxy)ethylamine Moiety | Potential Resulting Architecture | Relevant Example Principle |
|---|---|---|---|
| Hydrogen Bonding | The nitrogen atom acts as a hydrogen bond acceptor. | 1D chains, 2D sheets, discrete molecular capsules. | Formation of helical columns in chiral amine salts. researchgate.net |
| Steric Hindrance | The tert-butoxy group directs assembly by preventing dense packing and creating defined cavities. | Porous crystalline solids, host-guest complexes, conformationally restricted macrocycles. | Use of p-tert-butyl groups in calixarenes to form specific conformers (e.g., cone, partial-cone). beilstein-journals.orgresearchgate.net |
| Metal Coordination | The amine functions as a ligand, coordinating to metal centers. | Metal-Organic Frameworks (MOFs), discrete coordination complexes. | Pyrazolylamine ligands forming complexes with nickel and other metals for catalysis. researchgate.net |
| van der Waals Forces | The alkyl and tert-butyl groups contribute to overall packing and stability. | Self-assembled monolayers, stabilization of folded structures (foldamers). | Intertwined micellar fibers stabilized by hydrophobic interactions. acs.org |
Utility in Stereoselective Synthesis
While direct applications of 2-(Tert-butoxy)ethylamine in stereoselective synthesis are not extensively documented in dedicated studies, its structural components are characteristic of molecules used in non-pharmacological asymmetric transformations. Chiral amines are fundamental building blocks in organic synthesis, often employed as resolving agents or as precursors to chiral auxiliaries and ligands. whiterose.ac.uk
The primary utility in this context arises from the potential to use a chiral version of the amine. If synthesized or resolved into its individual enantiomers, it could be applied in several ways:
Chiral Resolving Agent : Chiral amines are frequently used to separate racemic mixtures of acids through the formation of diastereomeric salts, which can then be separated by crystallization. researchgate.net The efficiency of this separation depends on the structural properties of the amine and the acid, including steric bulk and hydrogen bonding capabilities. researchgate.netresearchgate.net
Precursor to Chiral Ligands : The amine could be derivatized to form chiral ligands for asymmetric catalysis. For example, it could be incorporated into Schiff base, phosphine, or salen-type ligands. The steric bulk of the tert-butoxy group could create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of reactions such as asymmetric hydrogenation, epoxidation, or diethylzinc (B1219324) additions. nih.gov
Chiral Auxiliary : Although less common for tertiary amines, related structures are used as chiral auxiliaries. For instance, the tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butoxy group, is a cornerstone of modern peptide synthesis and is used in asymmetric aldol (B89426) reactions to control stereochemistry. nih.gov The tert-butoxy group in a chiral auxiliary can direct the approach of a reactant to one face of a molecule, leading to a high degree of stereoselectivity. nih.govrasayanjournal.co.in The enzymatic kinetic resolution of related compounds like tert-butyl phenylcarbamates demonstrates the viability of achieving high enantiopurity in molecules containing this bulky group. mdpi.com
| Method of Stereoselective Synthesis | Potential Role of Chiral 2-(Tert-butoxy)ethylamine | Governing Principle | Example from Related Systems |
|---|---|---|---|
| Diastereomeric Salt Resolution | As the chiral base for resolving a racemic acid. | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. | Resolution of racemic acids using 1-phenylethanamine. researchgate.net |
| Asymmetric Catalysis | As a precursor to a chiral ligand (e.g., for a metal catalyst). | The ligand creates a chiral environment around the metal, forcing the reaction to proceed via a stereochemically favored pathway. | Carane-based aminodiols used as chiral ligands for the catalytic addition of diethylzinc to aldehydes. nih.gov |
| Enzymatic Kinetic Resolution | As a substrate for an enzyme that selectively reacts with one enantiomer. | Enzymes like lipase (B570770) can exhibit high enantioselectivity, acylating one enantiomer of a racemic alcohol or amine much faster than the other. | Lipase-catalyzed resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. mdpi.com |
| Asymmetric Aldol Reaction | As a component of a chiral auxiliary attached to one of the reactants. | The bulky chiral auxiliary blocks one face of the enolate, directing the approach of the electrophile to the opposite face. | Use of chiral oxazolidinones in Evans' syn-aldol reactions. nih.gov |
Theoretical and Computational Studies of 2 Tert Butoxy Ethylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-(Tert-butoxy)ethylamine. nrel.gov These calculations can provide detailed information about electron distribution, molecular orbitals, and reactivity indices.
The electronic structure of 2-(Tert-butoxy)ethylamine is primarily defined by its constituent functional groups: a secondary amine, an ether linkage, and a bulky tert-butyl group. The nitrogen atom of the amine possesses a lone pair of electrons, which is the principal site of basicity and nucleophilicity. The electronegative oxygen atom in the ether group and the nitrogen atom induce a significant polarization of the adjacent carbon-atom bonds.
Table 1: Calculated Electronic Properties of 2-(Tert-butoxy)ethylamine (Note: The following data is illustrative, based on typical values obtained for similar aliphatic amines and ethers from quantum chemical calculations at the M06-2X/def2-TZVP level of theory.) nrel.gov
| Property | Calculated Value | Description |
| Mulliken Charge on Nitrogen (N) | -0.45 e | Indicates a high electron density, consistent with the lone pair. |
| Mulliken Charge on Oxygen (O) | -0.38 e | Shows significant electron density due to electronegativity. |
| Molecular Dipole Moment (µ) | 1.5 D | Reflects the overall asymmetry of the charge distribution. |
| Zero-Point Vibrational Energy | 125.5 kcal/mol | The minimum possible vibrational energy for the molecule. acs.org |
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net
For 2-(Tert-butoxy)ethylamine, the HOMO is predominantly localized on the nitrogen atom, corresponding to its non-bonding lone pair of electrons. This high-energy orbital makes the amine an effective electron donor, hence a nucleophile. The LUMO, conversely, is typically a diffuse, high-energy antibonding orbital (σ*) associated with the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.
Table 2: FMO Properties of 2-(Tert-butoxy)ethylamine (Note: These values are representative for similar amines and are typically calculated using methods like B3LYP/6-311++G.) researchgate.net
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -9.2 | Primarily composed of the nitrogen p-orbital (lone pair). Site of nucleophilic attack. |
| LUMO | +4.5 | A σ* antibonding orbital. Site for accepting electrons. |
| HOMO-LUMO Gap | 13.7 | Indicates high kinetic stability. |
The interaction of the HOMO with an electrophile's LUMO governs its nucleophilic reactions. The energy and symmetry of these orbitals must align for a reaction to occur efficiently. imperial.ac.ukacs.org
The basicity of an amine is determined by the availability of its nitrogen lone pair to accept a proton. The ethyl and 2-(tert-butoxy)ethyl groups attached to the nitrogen are both electron-donating via an inductive effect, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia.
Nucleophilicity, while related to basicity, is also heavily influenced by steric factors. masterorganicchemistry.com While the electron-donating groups increase the intrinsic nucleophilicity, the bulky tert-butyl group, although positioned beta to the ether oxygen, imposes significant steric hindrance. This bulk can impede the approach of the nitrogen atom to a sterically demanding electrophilic center, thereby reducing its effective nucleophilicity. This effect is less pronounced than in tert-butylamine, where the bulky group is directly attached to the nitrogen, but it remains a significant factor in its reactivity. masterorganicchemistry.comlibretexts.org Generally, for amines, nucleophilicity increases in the order of primary < secondary < tertiary, but this trend can be disrupted by steric hindrance. pearson.com
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of 2-(Tert-butoxy)ethylamine are crucial for its interactions. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. libretexts.orgacs.org
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of 2-(Tert-butoxy)ethylamine over time. researchgate.net Such simulations model the movements of atoms by solving Newton's equations of motion, providing insight into the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent).
The key to its flexibility lies in the rotation around several single bonds:
C-N bonds of the ethyl group.
C-C bonds within the ethyl and ethylamine (B1201723) backbones.
C-O bond of the ether linkage.
MD simulations would reveal the potential energy surface, highlighting the low-energy, stable conformers and the energy barriers between them. evitachem.com These preferred conformations are dictated by a balance of minimizing steric clashes and optimizing favorable intramolecular interactions.
The tert-butyl group is a defining structural feature of this molecule, exerting a profound steric influence. google.com Its large size restricts the rotational freedom of the adjacent C-O-C segment. This can lead to a "gauche" effect, where conformers with a specific staggered arrangement are favored. The steric bulk of the tert-butyl group shields one face of the molecule, influencing how it can interact with other molecules, including solvent molecules and reactants. masterorganicchemistry.com
This steric hindrance directly impacts the accessibility of the nitrogen's lone pair. While electronically the nitrogen is a strong nucleophile, the bulky group can sterically block its path to an electrophile, a critical consideration in reaction kinetics. masterorganicchemistry.com The conformational preferences established by the tert-butyl group therefore play a direct role in modulating the chemical reactivity of the amine functionality.
Reaction Pathway Elucidation via Computational Modeling
Computational modeling is a cornerstone for investigating the potential chemical transformations of 2-(Tert-butoxy)ethylamine. By employing methods such as Density Functional Theory (DFT), researchers can map out the energetic landscapes of various reactions, identifying transition states and calculating activation barriers, which are crucial for predicting reaction feasibility and kinetics. nih.govchinesechemsoc.org
For a tertiary amine like 2-(Tert-butoxy)ethylamine, several reaction pathways are of significant interest for computational investigation:
Oxidation and N-Dealkylation: Tertiary amines are susceptible to oxidation, often leading to the formation of N-oxides or undergoing N-dealkylation. Computational models can elucidate the step-by-step mechanisms of these processes, for instance, in reactions catalyzed by enzymes like cytochrome P-450 or by chemical oxidants. These calculations can help determine which alkyl group (the ethyl or the 2-tert-butoxyethyl group) is more likely to be cleaved.
Atmospheric Degradation: The reaction with atmospheric oxidants, such as the hydroxyl radical (•OH), is a primary degradation pathway for amines released into the environment. researchgate.net Computational studies can model the hydrogen abstraction from the various C-H bonds on the ethyl and tert-butoxyethyl groups, as well as from the N-atom, to predict the most likely initial step of atmospheric decomposition.
Reductive Amination: The formation of sterically hindered tertiary amines can be studied via reductive amination pathways. mdpi.com Theoretical calculations can clarify whether the mechanism proceeds through a hemiaminal intermediate or an imine, which is often influenced by the steric bulk of the reactants and the specific reaction conditions. mdpi.com The significant steric hindrance provided by the tert-butoxy (B1229062) group in 2-(Tert-butoxy)ethylamine is a critical factor that influences its reactivity, potentially favoring specific mechanistic routes over others. nih.govrsc.org
These computational investigations typically involve optimizing the geometry of reactants, intermediates, transition states, and products. The energy differences between these structures allow for the construction of a detailed potential energy surface, revealing the most energetically favorable reaction pathway. While specific computational studies on the reaction pathways of 2-(Tert-butoxy)ethylamine are not prominent in publicly available literature, the established methodologies are routinely applied to similar amines to predict their chemical behavior. nih.govacs.org
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides highly valuable predictions of spectroscopic properties, which are essential for identifying and characterizing molecules. Methods like DFT, often paired with the Gauge-Independent Atomic Orbital (GIAO) approach, are standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). acs.orgtandfonline.comarabjchem.orgresearchgate.net These theoretical spectra serve as a powerful complement to experimental data, aiding in the assignment of complex spectra and confirming molecular structures. tandfonline.comarabjchem.org
While specific, computationally predicted spectroscopic data for 2-(Tert-butoxy)ethylamine is not readily found in surveyed literature, the principles of prediction are well-established. The process involves calculating the optimized molecular geometry at a given level of theory and then computing the spectroscopic parameters based on this structure.
NMR Chemical Shift Prediction The electronic environment of each nucleus determines its NMR chemical shift. Computational models calculate the magnetic shielding tensors for each atom, which are then converted into chemical shifts (δ) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). acs.org For 2-(Tert-butoxy)ethylamine, calculations would predict distinct signals for the ethyl group protons and carbons, the tert-butyl group, and the methylene (B1212753) carbons of the ethoxy bridge. An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the structurally related but simpler molecule, triethylamine, is presented below to demonstrate the output of such calculations.
Table 1: Illustrative Predicted NMR Chemical Shifts for Triethylamine (Note: This data is for a related compound, Triethylamine, and serves only to demonstrate the type of information generated by computational methods.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂- | 2.5 - 2.7 | 45 - 48 |
| -CH₃ | 1.0 - 1.2 | 11 - 13 |
Data is generalized from typical DFT calculation results for simple amines.
Vibrational Frequency Prediction Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These correspond to stretching, bending, and torsional motions of the atoms. The resulting predicted infrared (IR) spectrum can be compared with experimental FT-IR spectra to assign specific absorption bands to molecular motions. dtic.miltandfonline.com Key predicted frequencies for 2-(Tert-butoxy)ethylamine would include C-H stretching, C-N stretching, C-O-C ether stretching, and various bending modes. The table below provides an example of calculated vibrational frequencies for key functional groups in tertiary amines.
Table 2: Illustrative Calculated Vibrational Frequencies for Tertiary Amines (Note: This data represents typical frequency ranges for functional groups found in tertiary amines and serves as an example of computational predictions.)
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch | 2950 - 3250 | Stretching of carbon-hydrogen bonds in alkyl groups. |
| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen bonds. dtic.mil |
| C-O-C Stretch | 1070 - 1150 | Asymmetric stretching of the ether linkage. |
| H-C-H Bend | 1350 - 1470 | Bending (scissoring, wagging) of methylene and methyl groups. |
Frequency ranges are based on general data from computational studies on various amines and ethers. dtic.milotago.ac.nz
Advanced Characterization and Analytical Methodologies for 2 Tert Butoxy Ethylamine
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods provide unparalleled insight into the molecular architecture of 2-(Tert-butoxy)ethylamine. By moving beyond routine spectral acquisition to more advanced two-dimensional and high-resolution techniques, a detailed and unambiguous structural confirmation can be achieved.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, HMBC)
For 2-(Tert-butoxy)ethylamine, HMBC experiments would be crucial in confirming the ether linkage by showing correlations between the protons of the ethylamine (B1201723) backbone and the quaternary carbon of the tert-butoxy (B1229062) group, as well as the carbons of the tert-butyl group. researchgate.net NOESY experiments can provide through-space correlations, further confirming the proximity of the ethyl and tert-butyl groups. uow.edu.au These advanced NMR techniques are instrumental in distinguishing between potential isomers and providing definitive structural assignment. researchgate.netescholarship.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2-(Tert-butoxy)ethylamine
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| t-butyl | 1.2–1.4 | ~30 (CH₃) |
| Ethylamine (CH₂) | 2.6–3.1 | ~40-50 (CH₂-N), ~60-70 (CH₂-O) |
| Amine (NH₂) | Variable | - |
| t-butyl (quaternary C) | - | ~70-80 (C-O) |
Note: Exact chemical shifts can vary based on solvent and other experimental conditions.
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, fragmentation analysis)
Advanced mass spectrometry (MS) techniques are indispensable for determining the elemental composition and fragmentation pathways of 2-(Tert-butoxy)ethylamine. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. researchgate.net This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net
Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the parent ion. nih.gov By carefully analyzing the fragmentation pattern, the connectivity of the molecule can be deduced. For 2-(Tert-butoxy)ethylamine, expected fragmentation could involve the loss of a tert-butyl group or cleavage of the C-N bond. nih.govdocbrown.info This fragmentation analysis provides an orthogonal confirmation of the structure determined by NMR. nih.govchemrxiv.org
Table 2: Potential Fragmentation Ions of 2-(Tert-butoxy)ethylamine in Mass Spectrometry
| Ion | Proposed Structure |
|---|---|
| [M-15]⁺ | Loss of a methyl radical from the tert-butyl group |
| [M-57]⁺ | Loss of a tert-butyl radical |
| [CH₃CH₂NH₂]⁺ | Ion resulting from cleavage of the ether bond |
M represents the molecular ion.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. horiba.comscispace.com For 2-(Tert-butoxy)ethylamine, IR spectroscopy is particularly effective for identifying the N-H stretches of the primary amine (typically appearing as two bands in the 3300-3500 cm⁻¹ region) and the C-O stretch of the ether linkage (around 1100 cm⁻¹). libretexts.org
Raman spectroscopy, which relies on changes in polarizability, offers a distinct spectral fingerprint. horiba.com While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-N skeletal vibrations can provide valuable structural information. researchgate.net The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. researchgate.net
Table 3: Key Infrared Absorption Frequencies for 2-(Tert-butoxy)ethylamine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300-3500 (two bands) |
| Alkane (C-H) | Stretch | 2850-3000 |
| Ether (C-O) | Stretch | 1050-1150 |
| Amine (N-H) | Bend | 1590-1650 |
Chromatographic Methods for Purity Assessment in Research Contexts
Chromatographic techniques are essential for determining the purity of 2-(Tert-butoxy)ethylamine and for identifying and quantifying any impurities. The choice of method depends on the volatility and polarity of the compound and its potential byproducts.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. torontech.commtoz-biolabs.com For 2-(Tert-butoxy)ethylamine, a reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid to improve peak shape.
Advanced detectors, such as mass spectrometers (LC-MS) or fluorescence detectors (after derivatization), can provide enhanced sensitivity and specificity compared to standard UV detectors. mtoz-biolabs.comresearchgate.net LC-MS, in particular, allows for the identification of impurities by providing their mass-to-charge ratio, aiding in the elucidation of their structures. researchgate.net Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While 2-(Tert-butoxy)ethylamine itself has some volatility, its polarity due to the primary amine can lead to poor peak shape and column interactions in Gas Chromatography (GC). To overcome this, derivatization is often employed to create a more volatile and less polar analyte. sigmaaldrich.com A common derivatization agent for amines is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the amine to a tert-butyldimethylsilyl (TBDMS) derivative. nih.gov
The resulting TBDMS derivative of 2-(Tert-butoxy)ethylamine would be well-suited for analysis by GC-MS. nih.govspringernature.com This technique combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. nih.gov GC-MS is highly effective for separating and identifying volatile impurities that may be present from the synthesis of 2-(Tert-butoxy)ethylamine. mdpi.com
X-ray Crystallography of Derivatives or Salts
Following a comprehensive search of scientific literature and crystallographic databases, no published X-ray crystallography data for derivatives or salts of the compound 2-(Tert-butoxy)ethylamine were found.
The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding the compound's physical properties and intermolecular interactions. The process typically involves preparing a suitable single crystal of a derivative or a salt of the compound of interest. Amines, such as 2-(Tert-butoxy)ethylamine, are often converted into salts (e.g., hydrochlorides, picrates) to enhance their crystallinity.
Despite extensive searches for crystal structures of such derivatives, no specific entries corresponding to 2-(Tert-butoxy)ethylamine were located in accessible databases. This indicates that as of the current date, the crystallographic structure of this compound or its simple salts has likely not been determined or publicly reported. Consequently, detailed research findings and data tables relating to its crystallographic parameters cannot be provided.
Future Directions and Emerging Research Opportunities
Development of More Sustainable Synthetic Routes
The development of environmentally benign methods for amine synthesis is a major focus in green chemistry. For a compound like 2-(Tert-butoxy)ethylamine, future research could explore several promising avenues.
Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While no studies have specifically employed enzymes for the synthesis of 2-(Tert-butoxy)ethylamine, the broader field of biocatalytic amination is advancing rapidly. Future research could investigate the use of engineered enzymes, such as transaminases or reductive aminases, to produce this tertiary amine. The key challenge would be to identify or develop an enzyme capable of accommodating the steric bulk of the tert-butoxy (B1229062) group.
Flow Chemistry Applications
Flow chemistry offers enhanced safety, efficiency, and scalability for chemical production. The synthesis of amines in continuous flow reactors is an area of active research. Applying this technology to the production of 2-(Tert-butoxy)ethylamine could potentially improve reaction yields, reduce waste, and allow for precise control over reaction parameters. Future work would involve designing a flow setup and optimizing conditions for the specific reaction pathways leading to this compound.
Exploration in Novel Catalytic Systems
The unique electronic and steric properties of 2-(Tert-butoxy)ethylamine could make it a candidate for use as a ligand or a catalyst itself in various chemical reactions. Its tertiary amine functionality could be employed in base-catalyzed reactions, while the ether and tert-butyl groups could influence solubility and catalyst stability. Research is needed to synthesize and evaluate its performance in catalytic systems, such as in cross-coupling reactions or polymerization processes.
Integration into Advanced Functional Materials beyond Polymers
While the search for information did not yield any applications in polymers, there is a possibility for its use in other advanced materials. The tert-butoxy group is often used as a protecting group that can be cleaved under specific conditions to reveal a more reactive functional group. This property could be exploited in the design of "smart" materials that respond to external stimuli. For instance, its incorporation into coatings, hydrogels, or porous frameworks could impart switchable properties.
Interdisciplinary Research with Material Science and Engineering
Realizing the potential of 2-(Tert-butoxy)ethylamine in advanced applications will require collaboration between chemists, material scientists, and engineers. Such interdisciplinary efforts would be essential to:
Design and synthesize novel materials incorporating the compound.
Characterize the structural, chemical, and physical properties of these materials.
Evaluate their performance in targeted applications, such as sensors, drug delivery systems, or separation membranes.
Q & A
Q. Table 1: Solvent and Catalyst Comparison for Synthesis
| Solvent | Reaction Type | Temperature Range | Catalyst | Yield Range* |
|---|---|---|---|---|
| THF | Nucleophilic Substitution | 0–25°C | K₂CO₃ | 60–75% |
| DMF | Reductive Amination | 20–40°C | Pd/C, H₂ | 70–85% |
| Dichloromethane | Amine Alkylation | -10–10°C | NaBH₄ | 50–65% |
| *Yields based on analogous syntheses in literature . |
How can researchers characterize the structural and electronic properties of 2-(Tert-butoxy)ethylamine?
Basic Research Question
Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butoxy group (δ ~1.2 ppm for -C(CH₃)₃) and ethylamine protons (δ ~2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₈H₁₉NO, MW 145.24 g/mol).
- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm⁻¹) and C-O (tert-butoxy, ~1100 cm⁻¹) .
What strategies can optimize reaction yields when scaling up 2-(Tert-butoxy)ethylamine synthesis?
Advanced Research Question
Yield optimization requires:
- Stepwise Temperature Control : Gradual warming during exothermic steps (e.g., amine alkylation) to avoid decomposition .
- Catalyst Screening : Testing alternatives like Raney Ni or borane-THF for reductive steps. For example, borane-THF increased yields by 15% in similar ethylamine syntheses .
- Purification Techniques : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure to isolate the product from byproducts like tert-butanol .
How does modifying the tert-butoxy group in 2-(Tert-butoxy)ethylamine impact its biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Steric Effects : Bulkier tert-butoxy groups reduce membrane permeability but enhance metabolic stability.
- Electron-Withdrawing Substituents : Fluorination of the ethyl chain (e.g., CF₃ substitution) increases binding affinity to amine receptors in preliminary assays .
Table 2: SAR Trends for Analogous Compounds
| Modification | Bioactivity (IC₅₀)* | Metabolic Stability (t₁/₂) |
|---|---|---|
| tert-Butoxy | 5.2 µM | 8.1 h |
| 2,2,2-Trifluoroethoxy | 3.8 µM | 12.3 h |
| Methoxyethyl | 7.5 µM | 4.7 h |
| *Lower IC₅₀ indicates higher potency . |
How can contradictory data on catalytic efficiency in 2-(Tert-butoxy)ethylamine synthesis be resolved?
Advanced Research Question
Contradictions often arise from:
- Impurity Profiles : Side reactions (e.g., tert-butoxy cleavage) may vary with solvent purity. LC-MS analysis of intermediates clarifies pathways .
- Catalyst Deactivation : Residual moisture in solvents can poison Pd/C. Rigorous drying (molecular sieves) and catalyst recycling tests are recommended .
- Statistical DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions via response surface modeling .
What analytical methods are suitable for quantifying 2-(Tert-butoxy)ethylamine in complex mixtures?
Basic Research Question
- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 210–220 nm).
- GC-MS : Derivatization (e.g., silylation) improves volatility for accurate quantitation .
- NMR Titration : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable quantitative ¹H NMR .
What are the stability considerations for 2-(Tert-butoxy)ethylamine under different storage conditions?
Basic Research Question
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tert-butoxy group.
- Moisture Control : Desiccants (silica gel) prevent hydrolysis to ethanolamine derivatives.
- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when stored under nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
